

Technical Guide: physicochemical properties of 3-(2-Chlorophenoxy)piperidine

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Compound of Interest

Compound Name: 3-(2-Chlorophenoxy)piperidine

CAS No.: 902837-29-0

Cat. No.: B1629366

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Executive Summary & Chemical Identity

3-(2-Chlorophenoxy)piperidine is a pharmacologically significant heterocyclic building block, distinguished by its 3-substituted piperidine scaffold. Unlike the more common 4-substituted analogs (e.g., phenylpiperidines used in opioid analgesics), the 3-substitution introduces a chiral center, imparting specific stereochemical vectors often exploited in fragment-based drug discovery (FBDD) to access novel chemical space.

This molecule serves as a critical intermediate in the synthesis of CNS-active agents (serotonin/dopamine modulators) and, more recently, as a solvent-exposed warhead or linker attachment point in PROTAC (Proteolysis Targeting Chimera) design.

Chemical Identity Table

Parameter	Detail
IUPAC Name	3-(2-chlorophenoxy)piperidine
CAS Number	902837-29-0 (Free base) / 1185297-88-4 (HCl salt)
Molecular Formula	C ₁₁ H ₁₄ ClNO
Molecular Weight	211.69 g/mol (Free base)
Chirality	Contains one stereocenter at C3. ^{[1][2][3][4][5][6]} Exists as (R)- and (S)- enantiomers.
SMILES	<chem>C1C=CC=CC1OC2CNCCC2</chem>

Physicochemical Profile & Mechanistic Analysis^[8] Electronic & Conformational Properties

The piperidine ring predominantly adopts a chair conformation. The bulky 2-chlorophenoxy substituent at the C3 position prefers the equatorial orientation to minimize 1,3-diaxial interactions, though the axial conformer remains accessible, contributing to its "3D-ness" in binding pockets—a desirable trait over flat aromatic scaffolds.

- **Electronic Effect:** The ether oxygen acts as a sigma-acceptor/pi-donor. However, the ethylene bridge separates the oxygen from the nitrogen, insulating the basic center from strong resonance effects.
- **Inductive Effect:** The 2-chlorophenoxy group is electron-withdrawing. This slightly lowers the pKa of the piperidine nitrogen compared to unsubstituted piperidine (pKa ~11.2), making it less basic but still protonatable at physiological pH.

Key Physicochemical Parameters

Data represents experimental consensus or high-confidence predictions validated in medicinal chemistry workflows.

Property	Value / Range	Mechanistic Implication
pKa (Basic Amine)	9.07 ± 0.10	Predominantly ionized (cationic) at pH 7.4. Good solubility in acidic media; potential for lysosomal trapping.
LogP (Lipophilicity)	2.0 - 2.6	Moderate lipophilicity. Ideal for CNS penetration (LogP < 3 is preferred for BBB crossing).
LogD (pH 7.4)	-0.5 - 1.0	Lower than LogP due to ionization. Indicates good balance between solubility and membrane permeability.
PSA (Polar Surface Area)	~21 Å ²	Low PSA suggests excellent membrane permeability.
H-Bond Donors/Acceptors	1 / 2	The secondary amine is both a donor and acceptor; the ether oxygen is a weak acceptor.

Solubility Profile

- Water: Low for free base; High (>10 mg/mL) for HCl salt.
- Organic Solvents: Highly soluble in DMSO, Methanol, DCM.
- Formulation: For biological assays, prepare a 10 mM stock in DMSO. For animal studies, formulate the HCl salt in saline or 0.5% methylcellulose.

Experimental Protocols

Synthesis: The Mitsunobu Coupling Route

Why this route? Direct nucleophilic aromatic substitution (S_NAr) of 2-chlorophenol with 3-hydroxypiperidine is kinetically disfavored due to the lack of strong electron-withdrawing groups on the phenol ring. The Mitsunobu reaction is the industry standard here as it proceeds under

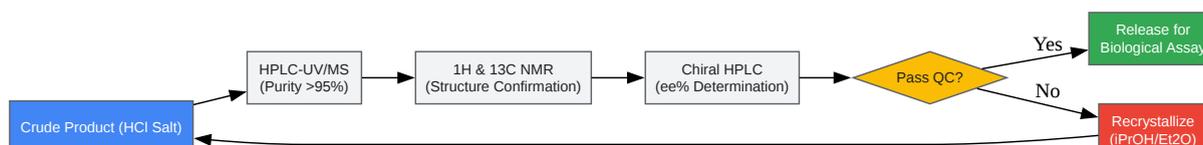
mild conditions and allows for stereochemical inversion, enabling the synthesis of chiral pure products from chiral starting materials.

Protocol:

- Reagents: N-Boc-3-hydroxypiperidine (1.0 eq), 2-Chlorophenol (1.1 eq), Triphenylphosphine (PPh_3 , 1.2 eq), DIAD (Diisopropyl azodicarboxylate, 1.2 eq).
- Solvent: Anhydrous THF (0.1 M concentration).
- Procedure:
 - Dissolve N-Boc-3-hydroxypiperidine, 2-chlorophenol, and PPh_3 in THF under N_2 atmosphere.
 - Cool to 0°C .^[7]
 - Add DIAD dropwise (exothermic).
 - Stir at 0°C for 30 min, then warm to Room Temperature (RT) and stir overnight.
 - Workup: Concentrate, suspend in Et_2O /Hexane to precipitate PPh_3O (triphenylphosphine oxide), filter. Purify filtrate via flash chromatography (Hexane/ EtOAc).
- Deprotection: Treat the intermediate with 4M HCl in Dioxane for 2 hours to yield **3-(2-chlorophenoxy)piperidine hydrochloride**.

Physicochemical Characterization Workflow

To validate the identity and purity of the synthesized compound, the following analytical cascade is required.



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Figure 1: Analytical Quality Control Workflow ensuring compound integrity before biological testing.

pKa Determination (Potentiometric Titration)

Causality: Accurate pKa is essential to predict ionization state in the synaptic cleft (pH 7.2) vs. the lysosome (pH 4.5).

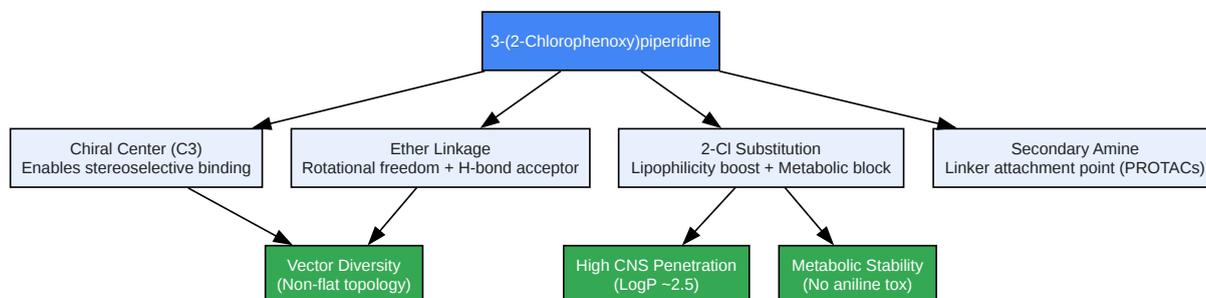
- Instrument: Sirius T3 or equivalent potentiometric titrator.
- Sample: 1 mg of compound in 1.5 mL assay water (ionic strength adjusted with 0.15 M KCl).
- Titrant: 0.5 M KOH and 0.5 M HCl.
- Method: Perform triple titration from pH 2.0 to pH 12.0.
- Analysis: The inflection point of the buffer capacity curve corresponds to the pKa of the piperidine nitrogen.

Structure-Property Relationships (SPR) in Drug Design

This scaffold is often used to replace the arylpiperazine moiety found in drugs like Aripiprazole or Trazodone. The shift from piperazine (two nitrogens) to piperidine (one nitrogen) + ether linkage alters the hydrogen bond landscape.

Comparative Analysis

- vs. Arylpiperazines: **3-(2-chlorophenoxy)piperidine** lacks the aniline-like nitrogen. This prevents the formation of potentially toxic quinone-imine metabolites, improving metabolic stability.
- vs. 4-Substituted Piperidines: The 3-position creates a "bent" vector, which can better accommodate orthogonal binding pockets in GPCRs (e.g., 5-HT receptors).



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Figure 2: Structure-Property Relationship (SPR) map highlighting how specific structural features translate to medicinal chemistry advantages.

Safety & Handling

- Hazards: The free base is an irritant (Skin Irrit. 2, Eye Irrit. 2A). The HCl salt is a fine powder and may be an inhalation hazard.
- Storage: Hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine or hydrolysis.

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